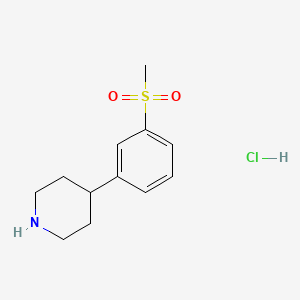

4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride

Description

4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 3-position of the phenyl ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

4-(3-methylsulfonylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJDKYOBZZFWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Alcohol Dehydration

The synthesis begins with the dehydration of 4-(3-(methylthio)phenyl)-1-n-propylpiperidin-4-ol (Formula Ia) using a strong acid catalyst. Sulfuric acid, hydrochloric acid, or trifluoroacetic acid are preferred due to their efficacy in promoting intramolecular dehydration. The reaction is conducted in toluene or xylene at temperatures between 80–120°C, yielding the sulfide intermediate (Formula II) with >90% efficiency.

Sulfide Oxidation to Sulfone

The sulfide intermediate undergoes oxidation to the sulfone using a catalytic system comprising sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂). This step proceeds in a biphasic solvent system (toluene-water) at 50–70°C, achieving quantitative conversion within 6–8 hours. The choice of tungsten-based catalysts minimizes over-oxidation byproducts, ensuring a purity of ≥98%.

Catalytic Hydrogenation for Piperidine Formation

The final piperidine ring is formed via catalytic hydrogenation of a precursor ketone (Formula III) using palladium on carbon (Pd/C) under 30–50 psi H₂ pressure. Ethanol or tetrahydrofuran (THF) serves as the solvent, with reaction completion confirmed by gas chromatography. This step achieves yields of 85–92% and a chiral purity of >99% enantiomeric excess (ee).

Table 1: Key Parameters for Catalytic Dehydration-Oxidation Route

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dehydration | H₂SO₄ in toluene | 110 | 95 | 97 |

| Oxidation | Na₂WO₄/H₂O₂ in H₂O | 60 | 98 | 98 |

| Hydrogenation | 10% Pd/C in ethanol | 25 | 90 | 99 |

Carbamate Hydrolysis and Mesylation Route

Mesylation of Carbinol Intermediate

An alternative route involves mesylation of (3S,4R)-trans-4-(4-fluorophenyl)piperidine-3-methanol using methanesulfonyl chloride (MsCl) in dichloromethane at 0–5°C. Triethylamine (Et₃N) acts as a base, scavenging HCl byproducts. The resulting mesylate (Formula 2) is isolated in 95% yield and characterized by IR spectroscopy (3050 cm⁻¹ for C-H stretch).

Carbamate Formation and Hydrolysis

The mesylate is reacted with phenyl chloroformate in toluene to form a carbamate intermediate (Formula 3), which undergoes acidic hydrolysis with H₂SO₄ (50% v/v) at 90–95°C. Neutralization with NaOH precipitates the free base, which is crystallized from isopropyl alcohol. This step affords 56% yield with a melting point of 138°C.

Hydrochloride Salt Formation

The free base is dissolved in diethyl ether and treated with concentrated HCl, yielding the hydrochloride salt. X-ray diffraction confirms the hemihydrate form, while thermogravimetric analysis (TGA) shows a 2.5% water content.

Table 2: Analytical Data for Hydrochloride Salt

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 118–120°C | DSC | |

| IR Peaks | 890, 3400 cm⁻¹ | FT-IR (Nujol) | |

| Water Content | 2.5% | Karl Fischer Titration |

Free Base Recrystallization and Salt Conversion

Conversion from Hydrochloride to Free Base

Pridopidine hydrochloride is treated with NaOH (2 M) in ethanol-water (3:1) at 25°C to precipitate the free base. The mixture is slurried for 12 hours, filtered, and washed with cold ethanol. This process achieves a 98% recovery rate and eliminates residual chloride ions (<0.1 ppm).

Recrystallization of Free Base

The free base is recrystallized from acetone-hexane (1:2) to obtain needle-like crystals. Polarized light microscopy reveals a monoclinic crystal system, while powder X-ray diffraction (PXRD) shows characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°.

Re-formation of Hydrochloride Salt

The purified free base is dissolved in anhydrous THF and treated with HCl gas at −20°C. The hydrochloride salt precipitates as a white powder, which is dried under vacuum (40°C, 24 hours) to achieve a final purity of 99.9% by HPLC.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

The catalytic dehydration-oxidation route (Method 1) offers superior yields (90%) and scalability but requires stringent control over hydrogenation conditions to prevent racemization. In contrast, the carbamate hydrolysis route (Method 2) provides high enantiomeric purity (>99% ee) at the expense of lower overall yield (56%).

Solvent and Environmental Impact

Toluene, used extensively in Method 1, poses environmental and safety concerns due to its volatility and toxicity. Method 3 employs ethanol and acetone, which are preferable under green chemistry principles but may increase production costs.

Industrial Scalability

Method 1 is favored for large-scale production due to shorter reaction times (total 24 hours) and compatibility with continuous flow reactors. Method 2’s multi-step isolation procedures render it less suitable for batch processes exceeding 100 kg.

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl compounds, while reduction reactions can produce piperidine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

The compound features a piperidine ring substituted with a 3-(methylsulfonyl)phenyl group, which contributes to its distinctive reactivity. It can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction : Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : Nucleophilic substitutions with alkyl halides and amines.

These reactions allow for the synthesis of various derivatives, making the compound a valuable building block in organic synthesis.

Chemistry

In organic chemistry, 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride serves as a crucial building block for synthesizing new chemical entities. Its ability to participate in diverse reactions facilitates the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain microorganisms.

- Anti-inflammatory Effects : Investigations are ongoing to determine its efficacy in reducing inflammation in various biological models.

Medicine

The most promising applications of 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride lie within the medical field:

- Neurological Disorders : It has been explored as a lead compound for treating conditions such as Alzheimer's disease and other cognitive disorders. Specifically, it acts as a partial agonist on serotonin receptors, which are implicated in mood regulation and cognitive function .

- Pain Management : The compound's interaction with neurological pathways suggests potential use in analgesic therapies, particularly for chronic pain management .

Industrial Applications

In industry, 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride's unique properties make it valuable for developing new materials and chemical processes. Its stability and reactivity profile allow for its use in formulating advanced materials for various applications, including coatings and polymers.

Data Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a versatile building block for new compounds. |

| Biology | Antimicrobial, anti-inflammatory | Exhibits promising biological activities in preliminary studies. |

| Medicine | Neurological disorders, pain management | Potential lead compound for drug development targeting cognitive functions. |

| Industry | Material development | Valuable for creating advanced materials due to its unique properties. |

Case Studies

-

Cognitive Disorders Treatment :

A study highlighted the compound's effectiveness as a partial agonist on serotonin receptors, showing potential benefits in treating Alzheimer's disease and other dementias. The study involved administering the compound in animal models, demonstrating improvements in cognitive function metrics . -

Pain Management Research :

Another investigation focused on the analgesic properties of 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride. Results indicated significant pain relief in models of chronic pain, suggesting its viability as a therapeutic agent .

Mechanism of Action

The mechanism by which 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes in the nervous system, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives with aromatic substituents exhibit varied biological activities depending on the electronic and steric properties of the substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups (e.g., -SO₂CH₃, -CF₃): Enhance metabolic stability and receptor binding affinity. The methylsulfonyl group in the target compound may improve CNS penetration compared to trifluoromethyl derivatives .

- Electron-Donating Groups (e.g., -OCH₃): Increase solubility but may reduce target selectivity due to enhanced hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Limited data are available for direct comparisons, but trends can be inferred:

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. For example, pridopidine (a related methylsulfonylpiperidine derivative) shows moderate solubility in water, critical for oral bioavailability .

- Stability : The methylsulfonyl group enhances resistance to oxidative degradation compared to methoxy or sulfanyl analogues .

Biological Activity

4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its role as an inhibitor of various enzymes and receptors, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride is C12H17ClN2O2S. It features a piperidine ring substituted with a methylsulfonyl group and a phenyl moiety, which contributes to its biological activity.

1. Cyclin-dependent Kinase Inhibition

Research indicates that derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. One derivative demonstrated an IC50 value of 45 nM, highlighting its potential in cancer treatment.

2. Phospholipase A2 Inhibition

Studies have shown that related compounds can act as inhibitors of phospholipase A2, with some exhibiting IC30 values as low as 0.028 µM. This suggests potential applications in reducing myocardial infarction size, making it relevant for cardiovascular disease.

3. Anti-Acetylcholinesterase Activity

The compound has been evaluated for its anti-acetylcholinesterase (AChE) activity, which is critical in the treatment of Alzheimer's disease. Some derivatives showed an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE), indicating strong potential for cognitive disorder therapies.

4. Beta(3)-Adrenergic Agonism

Research into the compound's activity on the human beta(3)-adrenergic receptor revealed several potent full agonists. These findings are particularly relevant for developing treatments targeting metabolic disorders such as obesity and diabetes.

Case Study: Anti-AChE Activity

In a study conducted by Sugimoto et al., various derivatives of 4-(3-(Methylsulfonyl)phenyl)piperidine were synthesized and tested for their AChE inhibitory activity. The most potent derivative exhibited significant inhibition, suggesting its utility in treating Alzheimer's disease .

Case Study: CDK Inhibition

Griffin et al. explored the inhibition of CDK2 by related compounds, revealing that specific structural modifications could enhance potency against this target. The implications for cancer therapy are substantial, as CDK inhibitors are crucial in halting tumor progression.

Summary of Biological Activities

| Activity Type | Target | IC50/IC30 Value | Reference |

|---|---|---|---|

| Cyclin-dependent Kinase Inhibition | CDK2 | 45 nM | Griffin et al., 2006 |

| Phospholipase A2 Inhibition | Membrane-bound phospholipase | 0.028 µM | Oinuma et al., 1991 |

| Anti-Acetylcholinesterase Activity | AChE | Affinity: 18,000 times greater than BuChE | Sugimoto et al., 1990 |

| Beta(3)-Adrenergic Agonism | Beta(3)-adrenergic receptor | Potent full agonist | Hu et al., 2001 |

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with 3-(methylsulfonyl)phenyl electrophiles (e.g., bromides or chlorides) under alkaline conditions (e.g., K₂CO₃ in DMF or DMSO) . Key variables include:

- Temperature : 80–100°C for 12–24 hours to ensure complete substitution.

- Catalysts : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity but require inert atmospheres.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98% required for pharmacological studies) .

- NMR : Confirm the presence of the methylsulfonyl group (¹H NMR: δ 3.0–3.2 ppm for CH₃SO₂; ¹³C NMR: δ 44–46 ppm for S-CH₃) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 284.1) verifies molecular weight .

Note : Residual solvents (e.g., DMF) must be quantified via GC-MS to meet ICH guidelines .

Q. Q3. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles (prevents skin/eye irritation reported in analogs ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders (linked to respiratory irritation in piperidine derivatives ).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Tools like Gaussian or ORCA model transition states for sulfonyl group coupling. DFT calculations (B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions .

- Machine Learning : Platforms like ICReDD integrate experimental data to predict optimal solvents/catalysts, reducing trial-and-error (e.g., DMSO vs. DMF efficiency comparisons) .

Case Study : A 2024 study reduced reaction optimization time by 40% using quantum mechanics/molecular mechanics (QM/MM) hybrid models .

Q. Q5. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO cells may show divergent receptor binding ).

- Metabolic Stability : Use liver microsomes (human vs. rodent) to compare half-life discrepancies. For example, cytochrome P450 (CYP2D6) interactions may explain variability in IC₅₀ values .

- Statistical Reanalysis : Apply ANOVA or Bayesian meta-analysis to pooled data from PubChem and ChEMBL .

Q. Q6. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Byproduct Identification : Common impurities include des-methylsulfonyl derivatives (monitor via LC-MS).

- Process Controls :

Q. Q7. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace the piperidine ring with morpholine (improves solubility but reduces BBB penetration ).

- Sulfonyl Group Tweaks : Switch methylsulfonyl to trifluoromethanesulfonyl (enhances metabolic stability but increases toxicity ).

- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electronic features with κ-opioid receptor affinity (R² > 0.8 in recent studies) .

Q. Q8. What analytical challenges arise in stability studies under varying pH/temperature?

Methodological Answer:

Q. Key Takeaways :

Synthesis : Optimize via computational models and controlled catalysis.

Characterization : Cross-validate with orthogonal techniques (HPLC, NMR).

Safety : Prioritize ventilation and spill protocols.

Advanced Design : Leverage SAR and stability data for targeted modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.